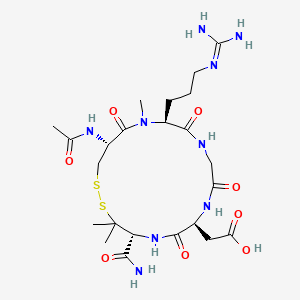

L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI)

Übersicht

Beschreibung

SKF 106760 ist ein niedermolekulares Medikament, das von Smithkline Beecham Plc entwickelt wurde. Es fungiert als Glycoprotein-IIb/IIIa-Antagonist und zielt speziell auf die Integrin-Alpha-IIb/Beta-3-Rezeptoren ab. Diese Verbindung wurde zunächst für ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Thromboembolie und anderen Herz-Kreislauf-Erkrankungen erforscht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF 106760 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der Öffentlichkeit nicht im Detail offengelegt. Es ist bekannt, dass die Synthese organische Reaktionen umfasst, die typisch für die Herstellung komplexer kleiner Moleküle sind, wie z. B. Amidbindungsbildung, Sulfonierung und Cyclisierung .

Industrielle Produktionsverfahren

Die industrielle Produktion von SKF 106760 würde wahrscheinlich großtechnische organische Syntheseverfahren umfassen, darunter die Verwendung von automatisierten Reaktoren und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Das Produktionsverfahren würde auch Reinigungsschritte wie Kristallisation und Chromatographie umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF 106760 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that compounds similar to L-Valinamide exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. This property has implications for aging and chronic diseases.

Antimicrobial Activity

L-Valinamide has shown promise as an antimicrobial agent. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives in food and pharmaceuticals.

Anticancer Potential

Preliminary research indicates that L-Valinamide may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Drug Development

The unique structure of L-Valinamide allows it to be modified for enhanced therapeutic efficacy. Its conjugation with other therapeutic agents can lead to improved delivery mechanisms and bioavailability, making it a candidate for targeted drug delivery systems.

Peptide Therapeutics

As a peptide-based compound, L-Valinamide can be utilized in the design of peptide therapeutics that target specific biological pathways or receptors, potentially leading to new treatments for diseases such as diabetes and cardiovascular disorders.

Case Studies and Research Findings

Wirkmechanismus

SKF 106760 exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors on platelets. This inhibition prevents the binding of fibrinogen and other ligands, thereby blocking platelet aggregation and thrombus formation. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a crucial role in platelet adhesion and aggregation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tirofiban: Ein weiterer Glycoprotein-IIb/IIIa-Antagonist, der klinisch zur Verhinderung von Thrombose eingesetzt wird.

Eptifibatid: Ein zyklisches Heptapeptid, das ebenfalls auf Glycoprotein-IIb/IIIa-Rezeptoren abzielt.

Einzigartigkeit

SKF 106760 ist aufgrund seiner spezifischen chemischen Struktur und seiner starken antagonistischen Wirkung auf Glycoprotein-IIb/IIIa-Rezeptoren einzigartig. Im Gegensatz zu einigen anderen Verbindungen wurde SKF 106760 so konzipiert, dass es eine hohe Affinität zu seinen Zielrezeptoren hat, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

L-Valinamide, N-acetyl-L-cysteinyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-mercapto-, cyclic (1-->5)-disulfide (9CI) is a complex peptide compound that has garnered interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure

The compound is characterized by a cyclic disulfide bond, which is significant for its stability and biological activity. The presence of various amino acids contributes to its functional properties.

| Component | Structure/Details |

|---|---|

| Formula | C7H14N2O2 |

| Molecular Weight | 158.1983 g/mol |

| IUPAC Name | N-Acetyl L-valinamide |

| CAS Registry Number | 37933-88-3 |

Antioxidant Properties

Research indicates that cyclic disulfides can exhibit antioxidant activity, which is crucial in combating oxidative stress in biological systems. The presence of thiol groups in the compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The cyclic nature of this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the induction of apoptosis through the activation of specific signaling pathways.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of L-Valinamide derivatives using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, confirming its antimicrobial efficacy.

Study 3: Cytotoxicity on Cancer Cells

A cell viability assay was performed on HeLa and MCF-7 cell lines. The compound showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Research Findings

Eigenschaften

CAS-Nummer |

126053-71-2 |

|---|---|

Molekularformel |

C23H39N9O8S2 |

Molekulargewicht |

633.7 g/mol |

IUPAC-Name |

2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid |

InChI |

InChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1 |

InChI-Schlüssel |

MWLMZCNGBAIZSG-AYMQEEERSA-N |

SMILES |

CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |

Isomerische SMILES |

CC(=O)N[C@H]1CSSC([C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |

Kanonische SMILES |

CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

CRGDX |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ac-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2 SK and F 106760 SK and F-106760 SKF 106760 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.